molecular formula C8H10N2O2 B14645670 Methyl 2,4-dicyano-2-methylbutanoate CAS No. 55084-12-3

Methyl 2,4-dicyano-2-methylbutanoate

Cat. No.: B14645670
CAS No.: 55084-12-3
M. Wt: 166.18 g/mol
InChI Key: CZYFLTYPZHWBSH-UHFFFAOYSA-N
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Description

Methyl 2,4-dicyano-2-methylbutanoate (C₉H₁₀N₂O₂) is a methyl ester derivative featuring two cyano (-CN) groups at positions 2 and 4, along with a methyl substituent at the 2-position. Its reactivity is influenced by the electron-withdrawing cyano groups, which enhance electrophilic character at the ester carbonyl, facilitating nucleophilic substitutions or condensations.

Properties

CAS No.

55084-12-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2,4-dicyano-2-methylbutanoate

InChI

InChI=1S/C8H10N2O2/c1-8(6-10,4-3-5-9)7(11)12-2/h3-4H2,1-2H3

InChI Key

CZYFLTYPZHWBSH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#N)(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dicyano-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of malonic ester derivatives with nitriles under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes alkylation and subsequent cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dicyano-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2,4-dicyano-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,4-dicyano-2-methylbutanoate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Methyl 2,4-dioxo-4-phenylbutanoate (C₁₁H₁₀O₄)

  • Structural Differences: Replaces cyano groups with ketone (dioxo) functionalities and includes a phenyl ring at the 4-position.
  • Key Properties: Molecular mass: 206.197 g/mol . Reactivity: The dioxo groups enhance keto-enol tautomerism, making it suitable for cyclization reactions, unlike the cyano-dominated reactivity of the target compound. Applications: Used in synthesizing heterocyclic compounds and flavoring agents due to aromatic interactions .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (C₈H₁₇ClNO₂)

  • Structural Differences: Features a methylamino group and a dimethyl substituent instead of cyano groups.
  • Key Properties: Synthesis: Prepared via HCl-mediated deprotection of a tert-butoxycarbonyl (Boc) group, highlighting its use in peptide-mimetic drug intermediates . Stability: The hydrochloride salt form improves solubility in polar solvents, unlike the neutral, hydrophobic cyano-bearing ester. Spectral Data: ¹H-NMR (DMSO-d6) δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH₃) .

General Methyl Ester Properties (Hypothetical Comparison)

While direct data for this compound is unavailable, methyl esters with electron-withdrawing groups (e.g., cyano, nitro) typically exhibit:

  • Enhanced Electrophilicity : Accelerating reactions like Michael additions or nucleophilic acyl substitutions.
  • Thermal Stability: Cyano groups may reduce thermal stability compared to alkyl-substituted esters due to increased polarity .

Data Table: Comparative Analysis of Methyl Esters

Property This compound (Hypothetical) Methyl 2,4-dioxo-4-phenylbutanoate Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl
Molecular Formula C₉H₁₀N₂O₂ C₁₁H₁₀O₄ C₈H₁₇ClNO₂
Molecular Mass (g/mol) ~178.2 206.197 202.68
Key Functional Groups 2× -CN, ester 2× ketone, ester, phenyl Methylamino, ester, HCl salt
Reactivity Profile High electrophilicity at carbonyl Keto-enol tautomerism Amine-mediated nucleophilicity
Applications Polymer precursors, agrochemicals Heterocyclic synthesis Pharmaceutical intermediates

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., NMR, HPLC) for the target compound remains absent in publicly accessible literature, necessitating further characterization.

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